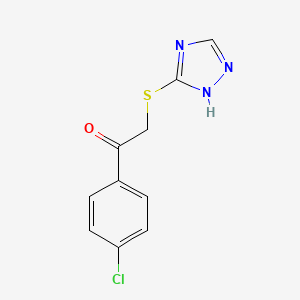
1,3-Bis(4-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-cyanophenyl)urea is a chemical compound with the molecular formula C15H10N4O . It has an average mass of 262.266 Da and a monoisotopic mass of 262.085449 Da . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3-Bis(4-cyanophenyl)urea has been reported in the literature. For instance, it has been used in the synthesis of covalent triazine frameworks (urea-CTFs) . An electrochemical approach has also been described for the synthesis of biaryls, where aniline derivatives are coupled through the formation and reduction of a temporary urea linkage .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-cyanophenyl)urea consists of two cyanophenyl groups attached to a urea group . The molecule has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Bis(4-cyanophenyl)urea are not detailed in the search results, it has been used as a precursor in the synthesis of covalent triazine frameworks . These frameworks have shown potential for gas separation applications .Physical And Chemical Properties Analysis
1,3-Bis(4-cyanophenyl)urea has a density of 1.3±0.1 g/cm³ . Its boiling point is 391.5±27.0 °C at 760 mmHg . The compound has a molar refractivity of 72.6±0.4 cm³ . It has a polar surface area of 89 Ų and a molar volume of 198.6±5.0 cm³ .Applications De Recherche Scientifique
Supramolecular Structures Formation
- 1,3-Bis(4-cyanophenyl)urea is instrumental in the assembly of supramolecular structures. It plays a crucial role in forming various solid forms, including polymorphs and cocrystals. Its interaction with hydrogen bonding disruptors like cyano, water, sulfoxide, and phosphine oxide functionalities leads to diverse morphologies in crystalline structures (Capacci-Daniel et al., 2015).
Interaction with Oxoanions
- This compound demonstrates significant interaction with various oxoanions, forming stable complexes. Its interaction with fluoride ions, for instance, can lead to proton transfer, showcasing its potential in chemical interactions and complex formation (Boiocchi et al., 2004).
Potential in Anti-Cancer Research
- Symmetrical derivatives of 1,3-Bis(4-cyanophenyl)urea have been identified as activators of specific kinases and shown to inhibit cancer cell proliferation. This suggests its potential as a lead compound in developing new anti-cancer agents (Denoyelle et al., 2012).
Molecular Docking Studies
- Molecular docking studies have been conducted on derivatives of 1,3-Bis(4-cyanophenyl)urea. These studies aim to understand the compound's interaction mechanism with various receptors, which is crucial for drug design and development (Harahap, Purnomo, & Satria, 2021).
Self-Healing Poly(urea–urethane) Elastomers
- Aromatic derivatives of 1,3-Bis(4-cyanophenyl)urea have been used in designing self-healing poly(urea–urethane) elastomers, demonstrating significant potential in material science for developing dynamic covalent chemistries at room temperature (Rekondo et al., 2014).
Crystalline Hydrogen Bonding Patterns Analysis
- An in-depth analysis of crystalline hydrogen bonding patterns of 1,3-Bis(4-cyanophenyl)urea derivatives provides insights into their structural and electrostatic properties, which are essential in crystal engineering and design (Murray et al., 1991).
DNA Interaction Studies
- This compound has been studied for its interaction with DNA, particularly in understanding how it binds and affects DNA structure, which is important for developing new drugs and understanding genetic processes (Ajloo et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(4-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOGYSFAFGNJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-cyanophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

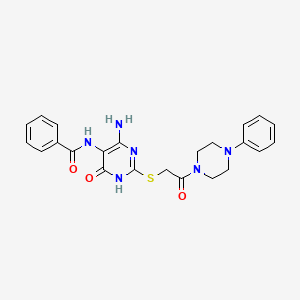
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)
![dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2998907.png)
![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)
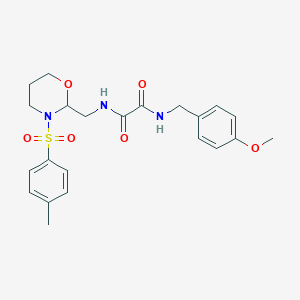

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide](/img/structure/B2998914.png)
![1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2998916.png)
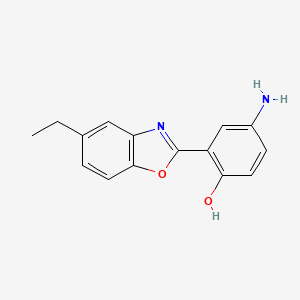
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)
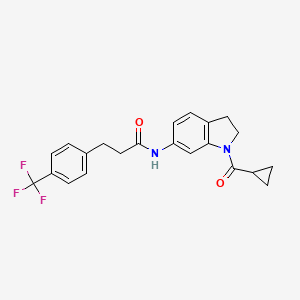

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
